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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine

CAS No.: 5957-92-6

Cat. No.: B1610065

Get Quote

Technical Whitepaper: 4-(3-Chlorophenyl)pyridine

CAS: 18471-79-3 Formula: C₁₁H₈ClN Molecular Weight: 189.64 g/mol

Executive Summary
4-(3-Chlorophenyl)pyridine is a critical biaryl building block used extensively in two distinct

high-value sectors: medicinal chemistry and optoelectronics. As a "privileged scaffold," it serves

as a core pharmacophore in kinase inhibitors (targeting p38 MAP kinase and others) where the

meta-chloro substituent provides essential metabolic stability and hydrophobic pocket

occupancy. In materials science, it functions as a cyclometalating ligand for Iridium(III)

complexes, enabling the production of high-efficiency phosphorescent organic light-emitting

diodes (PHOLEDs).
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Property Specification Notes

IUPAC Name 4-(3-Chlorophenyl)pyridine

SMILES
C1=CC(=CC=C1C2=CC=NC=

C2)Cl

Appearance Off-white to pale yellow solid
Crystalline form varies by

purity/solvent.

Melting Point
76–80 °C

(Predicted/Analogous)

Note: Experimental values vary

based on recrystallization

solvent (e.g., EtOH vs.

Hexanes).

Solubility
Soluble in DCM, CHCl₃,

DMSO, EtOAc
Limited solubility in water.

pKa ~4.8 - 5.1 (Pyridine N)

Slightly lower than pyridine

(5.25) due to the electron-

withdrawing Cl-phenyl group.

LogP ~3.3 (Predicted)
Lipophilic, suitable for

membrane permeability.

Synthetic Architecture: Suzuki-Miyaura Cross-
Coupling
The industrial standard for synthesizing 4-(3-Chlorophenyl)pyridine is the palladium-

catalyzed Suzuki-Miyaura coupling. This route is preferred over Gomberg-Bachmann arylation

due to its mild conditions and high regioselectivity.

Core Reaction
Electrophile: 4-Bromopyridine Hydrochloride (more stable than free base).

Nucleophile: 3-Chlorophenylboronic acid.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
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Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃).

Optimized Experimental Protocol
Step 1: Reagent Preparation

Charge a 3-neck round-bottom flask with 4-Bromopyridine HCl (1.0 eq) and 3-

Chlorophenylboronic acid (1.1 eq).

Add Pd(PPh₃)₄ (3–5 mol%). Note: Catalyst must be fresh and yellow; black/brown indicates

oxidation.

Add solvent system: 1,4-Dioxane : Water (4:1 ratio). The water is essential for the solubility

of the inorganic base.

Step 2: Degassing (Critical for Yield)

Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

Method: Sparge the mixture with Argon or Nitrogen for 20 minutes, or use the freeze-pump-

thaw method (3 cycles).

Step 3: Reaction

Add K₂CO₃ (2.5 eq) dissolved in minimal water.

Heat the mixture to reflux (approx. 90–100 °C) under an inert atmosphere.

Monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–12 hours.

Step 4: Workup & Purification[1]

Cool to room temperature. Filter through a Celite pad to remove Palladium black.

Dilute with Ethyl Acetate (EtOAc) and wash with brine.

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Flash column chromatography using Silica Gel (Gradient: 10% → 30% EtOAc in

Hexanes).

Visualization: Synthesis Workflow

Reactants:
4-Bromopyridine HCl

3-Chlorophenylboronic Acid

Catalyst Addition:
Pd(PPh3)4 (3-5 mol%)
Solvent: Dioxane/H2O

Degassing:
Ar Sparge (20 min)

*Critical Step*

Reflux:
90-100°C

4-12 Hours

Workup:
Celite Filtration

EtOAc Extraction

Final Product:
4-(3-Chlorophenyl)pyridine

(Pale Yellow Solid)

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Structural Activity Relationships (SAR) &
Applications
A. Medicinal Chemistry: Kinase Inhibition
The molecule serves as a scaffold for Type I and Type II kinase inhibitors.

Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the

"hinge region" amino acids (e.g., Met, Thr) in the ATP-binding pocket of kinases like p38

MAPK or Aurora Kinase.

3-Chloro Substituent:

Metabolic Blocking: The meta-position is prone to oxidative metabolism (CYP450). The

Chlorine atom blocks this site, extending the drug's half-life (

).

Hydrophobic Fill: The Cl atom sits in a hydrophobic pocket (often the "Gatekeeper"

region), improving binding affinity via Van der Waals interactions.

B. Materials Science: OLED Emitters
In the field of organic electronics, 4-(3-Chlorophenyl)pyridine is a ligand precursor for

Iridium(III) complexes, such as
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.

Mechanism: The pyridine nitrogen and the phenyl carbon form a coordinate covalent bond

with Iridium (cyclometalation).

Tuning: The electron-withdrawing Chlorine atom stabilizes the HOMO energy level, resulting

in a "blue-shift" of emission compared to the unsubstituted phenylpyridine, often moving

emission from green toward blue/orange depending on the exact substitution pattern.

Visualization: Pharmacophore & SAR Logic
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Caption: Structural Activity Relationship (SAR) mapping for Pharma and OLED applications.

Safety & Handling
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1610065/docs?utm_src=pdf-body-img#4-3-chlorophenyl-pyridine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.[2]

Handling Protocol:

Use only in a chemical fume hood.

Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or

moisture absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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